3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Description
This compound (CAS: 590400-23-0; molecular formula: C₁₆H₁₇ClN₂O₃S₂; molecular weight: 384.893 g/mol) is a benzothiophene-2-carboxamide derivative featuring a 3-chloro-6-methoxy-substituted benzothiophene core and a tetrahydrofuran-2-ylmethyl carbamothioyl side chain . Its monoisotopic mass (384.036912) and ChemSpider ID (4312325) confirm its unique structural identity .
Properties
Molecular Formula |
C16H17ClN2O3S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-chloro-6-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-21-9-4-5-11-12(7-9)24-14(13(11)17)15(20)19-16(23)18-8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,20,23) |
InChI Key |
HFQUPJVHNZYGKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCC3CCCO3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with tetrahydrofuran-2-ylmethyl isothiocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Benzothiophene Modifications
- Compound 86 (3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide): Replaces the methoxy group at position 6 with fluorine and substitutes the tetrahydrofuranmethyl carbamothioyl group with a 5-nitrothiazole ring.
- 3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS: 5701-83-7):
Substitutes methoxy with methyl at position 6 and replaces the carbamothioyl group with a trifluoromethylphenyl amide. The trifluoromethyl group increases lipophilicity (logP: 1.643) and thermal stability (boiling point: 401.2°C) .
Side Chain Variations
- 3-Chloro-6-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide (CAS: 444066-94-8): Replaces the tetrahydrofuranmethyl carbamothioyl group with a sulfonamide-linked 4-methylpiperidine moiety.
- 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide :
Switches the benzothiophene core to a benzofuran system and incorporates a sulfone-containing tetrahydrothiophene group. This structural shift reduces aromaticity and may impact metabolic stability .
Physicochemical Properties
Biological Activity
The compound 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a synthetic derivative belonging to the class of benzothiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.81 g/mol. The structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents, along with the tetrahydrofuran moiety, may enhance its biological efficacy.
Anticancer Activity
Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. The mechanism by which these compounds exert their effects often involves:
- Induction of Apoptosis : Many benzothiophene derivatives induce programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : These compounds can halt the progression of the cell cycle, particularly at the G0/G1 phase, preventing cancer cell proliferation.
- Inhibition of Tumor Growth : Animal models have shown that certain derivatives can significantly reduce tumor size and metastasis.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways essential for bacterial survival.
Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the effectiveness of 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate that the compound could be a potential candidate for developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
